![molecular formula C24H24N4O6 B14976613 N-{4-methoxy-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B14976613.png)
N-{4-methoxy-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a nitro group, and a piperidine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to further reactions, including amide formation and coupling reactions, to introduce the piperidine and furan moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors involved in key biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitroacetophenone: An intermediate in the synthesis of the target compound.
Piperidine derivatives: Compounds containing the piperidine moiety, which may have similar biological activities.
Furan derivatives: Compounds containing the furan ring, which may share similar chemical properties.
Uniqueness
N-{4-METHOXY-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N4O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O6/c1-33-21-10-8-17(25-24(30)22-6-5-13-34-22)15-18(21)26-23(29)16-7-9-19(20(14-16)28(31)32)27-11-3-2-4-12-27/h5-10,13-15H,2-4,11-12H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
DTQUSSYQULWVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


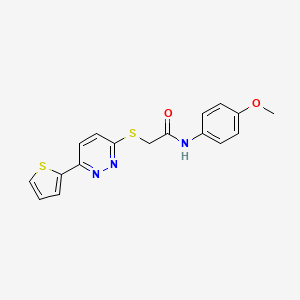
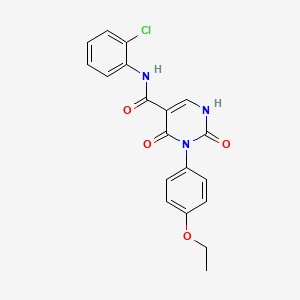
![4-hydroxy-2-methyl-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14976554.png)
![3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14976566.png)
![3-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14976571.png)
![2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976583.png)
![2-Methoxyethyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976591.png)
![N-(2,5-Dimethoxyphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B14976596.png)
![1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14976615.png)
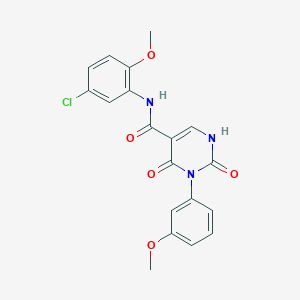
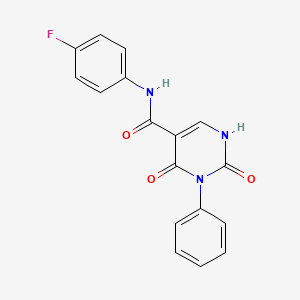
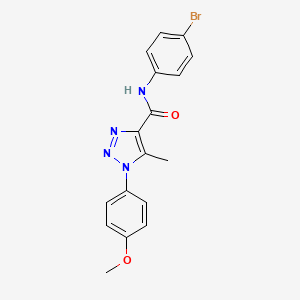
![3-[(4-Bromophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14976635.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976637.png)
